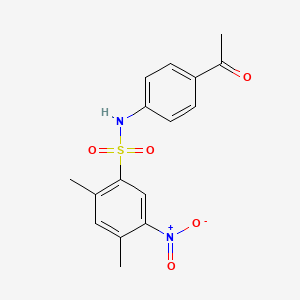
N-(4-acetylphenyl)-2,4-dimethyl-5-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2,4-dimethyl-5-nitrobenzenesulfonamide is a chemical compound. Its structure and properties may be similar to those of other sulfonamides, which are often used in medicinal chemistry due to their bioactive properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, sulfonamides are typically synthesized by reacting an amine with a sulfonyl chloride in the presence of a base .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and FT-IR .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point can be determined experimentally, and the molecular weight can be calculated based on the molecular formula .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Sulfonamides, including N-(4-acetylphenyl)-2,4-dimethyl-5-nitrobenzenesulfonamide, have been synthesized and evaluated for their antibacterial activities against Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus . The minimum inhibitory concentration (MIC) was determined using the broth microdilution method . All prepared compounds exhibited significant antibacterial activity against these bacteria .
Molecular Docking Studies
The antibacterial properties of these drugs were studied in depth using molecular docking research . This involves the interaction of the drug molecule with the target protein to predict the binding affinity and activity of the drug .
Antifungal and Herbicidal Properties
Sulfonamides are commonly used in agriculture due to their antifungal and herbicidal properties . They can inhibit the growth of fungi and weeds, thereby protecting crops .
Anticancer Agents
Sulfonamides have been widely studied as anticancer agents . They can inhibit the growth of cancer cells and have potential therapeutic applications in the treatment of various types of cancer .
Anti-inflammatory Agents
Sulfonamides, including N-(4-acetylphenyl)-2,4-dimethyl-5-nitrobenzenesulfonamide, have anti-inflammatory properties . They can inhibit the expression and activities of certain vital inflammatory mediators .
Antidepressant Agents
Sulfonamides have also been studied for their potential antidepressant effects . They can affect the levels of certain neurotransmitters in the brain, which can help alleviate symptoms of depression .
Diuretic Agents
Sulfonamides can act as diuretic agents . They can increase the amount of urine produced by the kidneys, which can help remove excess fluid from the body .
Protease Inhibitors
Sulfonamides can act as protease inhibitors . They can inhibit the activity of proteases, enzymes that break down proteins, which can have various therapeutic applications .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2,4-dimethyl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-10-8-11(2)16(9-15(10)18(20)21)24(22,23)17-14-6-4-13(5-7-14)12(3)19/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYWAZPSWPLKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2,4-dimethyl-5-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

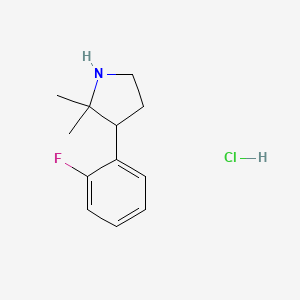
![3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2455382.png)
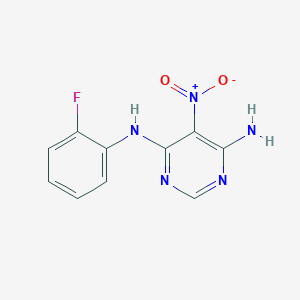

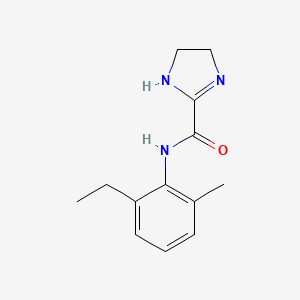
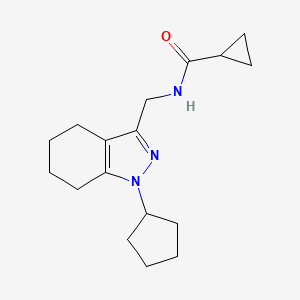
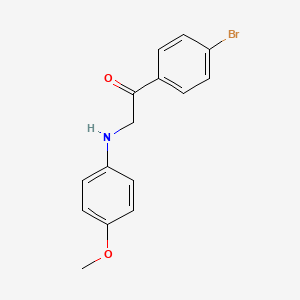
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455390.png)

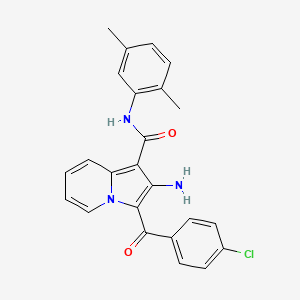
![(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2455395.png)
![3-{[(cyclopropylcarbonyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2455396.png)

![Methyl 3-chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2455399.png)